3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C22H27BrN2O3S and its molecular weight is 479.43. The purity is usually 95%.
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Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide , with CAS Number 1101751-13-6, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H29BrN2O3 with a molecular weight of 461.4 g/mol. The structure features a complex imidazo-thiazine framework that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H29BrN2O3 |
Molecular Weight | 461.4 g/mol |
CAS Number | 1101751-13-6 |
Biological Activity Overview
Research indicates that compounds with imidazo-thiazine structures often exhibit significant antitumor , antiviral , and anti-inflammatory activities. The specific biological activities of this compound are summarized as follows:
Antitumor Activity
Studies have shown that related thiazole and imidazole derivatives possess notable cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds similar in structure have demonstrated IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against different cancer cell lines .
- Mechanism of Action : The presence of electron-donating groups (like methoxy) on the phenyl rings enhances cytotoxicity by improving interactions with target proteins involved in cell proliferation .
Antiviral Activity
Compounds containing imidazole and thiazole moieties have been explored for their antiviral properties:
- Inhibition of Viral Replication : Similar compounds have shown efficacy in inhibiting viral replication at low micromolar concentrations .
- Targeting Specific Viruses : The structure suggests potential activity against viruses by disrupting viral protein functions or inhibiting reverse transcriptase .
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory effects:
- Cytokine Modulation : Research on related compounds indicates potential for modulating cytokine production, which is crucial in inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antitumor Studies :
- Antiviral Efficacy :
- Mechanistic Insights :
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O3S.BrH/c1-15-6-7-16(2)18(12-15)23-14-22(25,24-10-5-11-28-21(23)24)17-8-9-19(26-3)20(13-17)27-4;/h6-9,12-13,25H,5,10-11,14H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTFUOWLVBPMBJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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